3-(Aminooxy)-1-propanethiol Hydrochloride
Overview
Description
3-(Aminooxy)-1-propanethiol Hydrochloride: is a chemical compound that features both aminooxy and thiol functional groups
Mechanism of Action
Target of Action
Aminooxy compounds, in general, are known to inhibit pyridoxal phosphate (plp)-dependent enzymes . This includes 4-aminobutyrate aminotransferase (GABA-T), which is involved in the breakdown of gamma-aminobutyric acid (GABA), a crucial neurotransmitter .
Mode of Action
Aminooxy compounds function as inhibitors by attacking the Schiff base linkage between PLP and the enzyme, forming oxime type complexes . This interaction inhibits the enzyme’s activity, leading to an increase in the concentration of the substrate in tissues .
Biochemical Pathways
The inhibition of PLP-dependent enzymes by aminooxy compounds can affect various biochemical pathways. For instance, the inhibition of GABA-T leads to less GABA being broken down, subsequently increasing the level of GABA in tissues . This can impact neurotransmission and other GABA-related physiological processes.
Pharmacokinetics
The pharmacokinetics of aminooxy compounds can vary significantly depending on their structure and the route of administration .
Result of Action
The inhibition of GABA-T by aminooxy compounds leads to an increase in GABA levels in tissues . This can have various effects at the molecular and cellular levels, potentially impacting neurotransmission and other GABA-related physiological processes.
Action Environment
The action, efficacy, and stability of 3-(Aminooxy)-1-propanethiol Hydrochloride can be influenced by various environmental factors. These may include the pH of the system, as amino acids can act to maintain the pH by removing added acid (H+) or base (OH-) from solution . Other factors such as temperature, presence of other compounds, and specific conditions within the body can also influence the compound’s action.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Aminooxy)-1-propanethiol Hydrochloride typically involves the reaction of 3-chloropropanethiol with hydroxylamine hydrochloride. The reaction is carried out in an aqueous medium, often under reflux conditions, to facilitate the nucleophilic substitution reaction. The product is then purified through crystallization or other suitable methods .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The thiol group in 3-(Aminooxy)-1-propanethiol Hydrochloride can undergo oxidation to form disulfides.
Reduction: The compound can participate in reduction reactions, particularly involving the aminooxy group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other mild oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Carbonyl compounds (aldehydes or ketones) for oxime formation; alkyl halides for thiol substitution.
Major Products Formed:
Oxidation: Disulfides.
Reduction: Reduced aminooxy derivatives.
Substitution: Oximes and substituted thiols.
Scientific Research Applications
Chemistry: 3-(Aminooxy)-1-propanethiol Hydrochloride is used in organic synthesis for the formation of oxime linkages, which are valuable in the construction of complex molecules and bioconjugates .
Biology: In biological research, this compound is utilized for labeling and modifying biomolecules, such as proteins and nucleic acids, due to its ability to form stable oxime bonds with carbonyl groups .
Industry: In industrial applications, this compound is used in the synthesis of specialty chemicals and materials, including polymers and coatings .
Comparison with Similar Compounds
Aminooxyacetic acid: Another compound featuring an aminooxy group, used as an enzyme inhibitor.
Hydroxylamine hydrochloride: A simpler compound with similar reactivity, used in various synthetic applications.
Uniqueness: 3-(Aminooxy)-1-propanethiol Hydrochloride is unique due to the presence of both aminooxy and thiol groups, which confer distinct reactivity and versatility in chemical synthesis and bioconjugation. This dual functionality allows for more complex and diverse applications compared to similar compounds .
Properties
IUPAC Name |
O-(3-sulfanylpropyl)hydroxylamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9NOS.ClH/c4-5-2-1-3-6;/h6H,1-4H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSBNCTQNPHWQPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CON)CS.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10ClNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30747017 | |
Record name | 3-(Aminooxy)propane-1-thiol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30747017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1071-99-4 | |
Record name | 1-Propanethiol, 3-(aminooxy)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1071-99-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(Aminooxy)propane-1-thiol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30747017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(aminooxy)propane-1-thiol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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